The synthesis of MRS2298 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitutions and cyclizations. The process may utilize various reagents and solvents to facilitate these reactions, ensuring high yields and purity of the final product. Specific methodologies can include:
The technical details of these methods involve careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and minimize by-products.
MRS2298 has a well-defined molecular structure characterized by specific functional groups that confer its activity as a metabotropic glutamate receptor antagonist. The compound's molecular formula is CHNO, with a molecular weight of approximately 234.25 g/mol.
The structural analysis reveals:
MRS2298 undergoes several chemical reactions that are critical for its biological activity. Key reactions include:
Technical details regarding these reactions often involve kinetic studies to determine binding affinities and the impact of structural modifications on activity.
The mechanism of action for MRS2298 as an antagonist involves blocking the activation of metabotropic glutamate receptor subtype 5. This receptor plays a pivotal role in modulating synaptic transmission and plasticity in the central nervous system.
Key points include:
Quantitative data from binding assays indicate a high affinity for the target receptor, supporting its potential therapeutic applications.
MRS2298 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation strategies for therapeutic use.
MRS2298 has significant potential applications in scientific research, particularly in:
The development of MRS2298 emerged from a paradigm shift in nucleotide mimetic design, moving beyond traditional ribose-based scaffolds. Researchers hypothesized that the ribose ring primarily served as a spatial scaffold for phosphate positioning rather than participating directly in P2Y1 receptor binding interactions. This insight led to the exploration of symmetrically branched aliphatic chains (e.g., 2-methylpropyl) as flexible spacers to tether adenine derivatives and bisphosphate groups [1] [4]. Key advantages of this acyclic approach included:
Comparative studies demonstrated that acyclic analogues like MRS2298 achieved submicromolar P2Y1 antagonism (IC₅₀ = 62.8 nM), validating the design hypothesis [1] [6]. The strategy represented a significant departure from carbocyclic constraints like the (N)-methanocarba ring in MRS2500, prioritizing adaptability over rigidity.
Table 1: Pharmacological Comparison of Ribose-Based vs. Acyclic P2Y1 Antagonists
Compound | Scaffold Type | IC₅₀ (ADP-Induced Aggregation) | Key Structural Features |
---|---|---|---|
MRS2179 | Ribose-based | 0.58 μM | 2'-Deoxyadenosine bisphosphate |
MRS2500 | Carbocyclic | 0.95 nM | (N)-Methanocarba ring system |
MRS2298 | Acyclic | 62.8 nM | 2-Chloro-N⁶-methyladenine with branched aliphatic bisphosphate |
MRS2496 | Acyclic | 1.5 μM | Bisphosphonate variant of MRS2298 |
The bisphosphate moiety underwent systematic optimization to balance receptor affinity against chemical and metabolic stability:
Synthetic routes exploited phosphoramidite chemistry for efficient bisphosphate installation. Critical steps included:
1. Mitsunobu coupling of 6-chloro-2-iodoadenine with aliphatic diols 2. Selective mono/di-phosphorylation using tert-butylmagnesium chloride 3. Global deprotection via TFA-mediated cleavage
Scheme adapted from [4], Schemes 1-6
Table 2: Impact of Phosphate Modifications on Antagonist Activity
Phosphate Variant | Representative Compound | IC₅₀ (Human Platelets) | Metabolic Stability |
---|---|---|---|
Bisphosphate | MRS2298 | 62.8 nM | Moderate |
Bisphosphonate | MRS2496 | 1.5 μM | High |
Mixed ester-phosphate | Compound 18 (Table 1 [c:4]) | 110 μM | Low |
Diester | Compound 19 (Table 1 [c:4]) | 18 μM | Very high |
Toggle for Pharmacology Data
Uncharged esters sacrificed potency for stability, confirming the necessity of anionic charges for high-affinity P2Y1 binding [4].
The adenine base modifications in MRS2298 addressed two limitations of natural ADP:
Mutagenesis studies confirmed that combined modifications improved binding energy by -3.2 kcal/mol versus unsubstituted analogues. The 2-Cl/N⁶-Me combination synergistically increased residence time 8-fold compared to singly modified variants [4] [6].
Molecular Diagram
Adenine Core Modifications: N6 ╱ ╲ N1 C2-Cl | | C6 C3 ╲ ╱ N7
Critical modifications shown in bold [3] [6]
The 9-(2-methylpropyl) linker in MRS2298 was optimized through systematic SAR:
Molecular dynamics simulations revealed the branched chain adopted a torsion angle of 120°±15° between phosphates, optimally matching the receptor's phosphate-binding lysine triad (distance: 11.2Å vs. 11.5Å in P2Y1) [7]. This precision in spatial positioning proved critical for achieving nanomolar affinity.
Table 3: Aliphatic Chain Optimization for P2Y1 Antagonists
Chain Structure | Example Compound | IC₅₀ (nM) | Relative Potency |
---|---|---|---|
-CH₂CH₂CH₂- (linear) | MRS2298 linear analog | 300 | 1x |
-CH₂CH(CH₃)CH₂- (branched) | MRS2298 | 62.8 | 4.8x |
-CH₂C(CH₃)₂CH₂- (gem-dimethyl) | Compound 17 [c:4] | 140 | 2.1x |
-CH₂CH₂- (shortened) | MRS2295 [c:4] | 5500 | 0.06x |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7